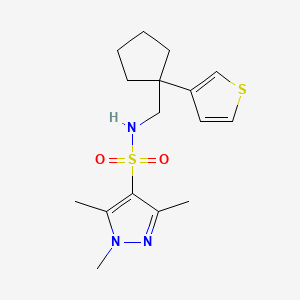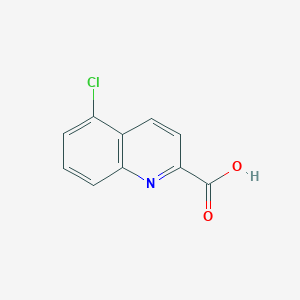
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one
カタログ番号:
B2648373
CAS番号:
133729-64-3
分子量:
186.251
InChIキー:
CUOHVNZQJMQWCB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one is a chemical compound with the CAS Number: 133729-64-3 . It has a molecular weight of 186.25 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O3/c1-8(2)7(11)9(3,4)10(8,12-5)13-6/h1-6H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 41-42 degrees Celsius . and is typically stored at a temperature of 4 degrees Celsius .科学的研究の応用
Photochemical Synthesis and Reactivity
- Photochemistry of Cyclobutane Derivatives : Research has shown that cyclobutane derivatives, similar in structure to 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one, undergo photochemical reactions to form complex structures. For instance, irradiation of certain cyclobutane derivatives leads to dimer formation and selective adducts through photocycloaddition, demonstrating the compound's potential in synthesizing new materials and chemicals with significant yields (Kinder & Margaretha, 2000).
Adduct Formation and Cycloaddition Reactions
- Heterocyclic Compound Formation : The ability of cyclobutane derivatives to combine with other compounds to form heterocyclic structures has been explored. For example, dimethyl acetylenedicarboxylate reacts with 1-aryl-1,4-dihydropyridines to form hexahydrocyclopenta[cyclobuta]pyrroles, indicating the utility of these compounds in constructing complex molecular architectures (Acheson et al., 1980).
Material Science and Polymer Synthesis
- Anionic Polymerization and Crystallization : The synthesis and polymerization of compounds structurally related to this compound have been studied, showcasing their potential in creating high molecular weight crystalline polymers. This research opens avenues for developing new materials with unique properties (Kawahara et al., 2004).
Molecular Structure Analysis
- Molecular Structure and Conformations : Detailed studies on the molecular structure and conformations of cyclobutane derivatives provide insights into their chemical behavior and reactivity. These analyses are crucial for understanding the fundamental properties of these compounds and their potential applications in various fields of chemistry (Richardson et al., 2010).
Safety and Hazards
特性
IUPAC Name |
3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(2)7(11)9(3,4)10(8,12-5)13-6/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOHVNZQJMQWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(C1(OC)OC)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(6-cyclopropylpyrimidin-4-yl)-N-[2-(2-methoxyphenyl)e...
Cat. No.: B2648290
CAS No.: 1798542-24-1
N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-...
Cat. No.: B2648291
CAS No.: 1436008-57-9
1,3,5-trimethyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl...
Cat. No.: B2648294
CAS No.: 2034422-04-1
2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyrid...
Cat. No.: B2648297
CAS No.: 942010-29-9
![1-(6-cyclopropylpyrimidin-4-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2648290.png)
![N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide](/img/structure/B2648291.png)



![1-[(6-Chloropyridin-3-yl)methyl]indole](/img/structure/B2648300.png)


![4'-Cyano[1,1'-biphenyl]-4-yl acetate](/img/structure/B2648306.png)
![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2648307.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2648308.png)
![N-[(2-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2648310.png)
![6-Benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648311.png)
![N-(1-cyanopropyl)-4-[methyl(propyl)amino]benzamide](/img/structure/B2648313.png)
